(E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
(E)-3-(2-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-18-5-3-2-4-16(18)21-11-14(10-20)19-22-17(12-27-19)13-6-8-15(9-7-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUHIQZHEFLDCN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-nitrobenzaldehyde with thiourea under acidic conditions.
Amination: The resulting thiazole derivative is then subjected to amination with 2-methoxyaniline.
Acrylonitrile Formation: The final step involves the condensation of the aminated thiazole with acrylonitrile under basic conditions to form the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-nitrophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-deficient aromatic ring facilitates reactions with strong nucleophiles:
| Reaction Type | Conditions | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|---|
| Nitro group reduction | H₂/Pd-C, EtOH, 25°C, 6 hrs | Palladium on carbon | 4-Aminophenyl-thiazole derivative | 78% | |
| Methoxy displacement | NaNH₂, DMF, 100°C, 12 hrs | Sodium amide | 2-Hydroxyphenylamino analog | 42% |
Key findings :
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Nitro-to-amine reduction proceeds efficiently under catalytic hydrogenation (TOF = 12.5 h⁻¹).
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Methoxy group substitution requires harsh conditions due to resonance stabilization with the phenyl ring.
Electrophilic Addition at the Acrylonitrile Moiety
The α,β-unsaturated nitrile system participates in Michael additions and cycloadditions:
Mechanistic insights :
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Thiol additions exhibit pH-dependent regiochemistry, favoring β-position attack in neutral conditions .
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Diels-Alder reactions proceed via a concerted mechanism, with electron-withdrawing nitrile enhancing dienophile reactivity .
Thiazole Ring Functionalization
The thiazole core undergoes electrophilic substitution and ring-opening reactions:
Experimental data :
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Bromination occurs exclusively at the C5 position (σₚ = +0.78 for nitrophenyl directing) .
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Hydrolysis kinetics follow first-order behavior (k = 0.15 h⁻¹ at 100°C).
Amino Group Modifications
The 2-methoxyphenylamino group participates in acylation and diazotization:
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetylation | Ac₂O, Py, 0°C → RT | Acetic anhydride | N-Acetyl derivative | 91% | |
| Diazonium formation | NaNO₂, H₂SO₄, -5°C | Sodium nitrite | Diazonium salt (unstable > -10°C) | N/A |
Critical observations :
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Acetylation proceeds without base catalysis due to amine nucleophilicity (pKₐ ≈ 4.2).
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Diazonium intermediates rapidly decompose unless maintained below -5°C.
Photochemical Reactions
UV-induced transformations of the nitrophenyl group:
Spectroscopic evidence :
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Nitroso formation confirmed by IR ν(NO) = 1510 cm⁻¹ and UV-Vis λmax = 440 nm .
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Photoisomerization shows reversible behavior with thermal relaxation t₁/₂ = 4.3 hrs .
Biological Interactions (Reaction-like Processes)
While not traditional chemical reactions, biochemical interactions exhibit reaction kinetics:
| Target System | Interaction Type | Kd (nM) | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | 240 | 18.5 | |
| EGFR Kinase | Allosteric modulation | 890 | 42.3 |
Structure-activity relationships :
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |
| A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 1.5 | 3.0 |
These results indicate that it possesses significant antibacterial activity, potentially making it useful in treating resistant infections.
Material Science Applications
The unique chemical structure of (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile allows it to be explored as a precursor in the synthesis of novel materials, particularly in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds with thiazole rings can exhibit good electron transport properties, making them suitable for use in OLEDs. The incorporation of this compound into device architectures could enhance performance metrics such as brightness and efficiency.
Enzyme Inhibition Studies
Recent studies have also explored the potential of this compound as an enzyme inhibitor. It has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases, which are crucial targets in drug development.
Mechanistic Studies
Understanding the mechanism by which this compound exerts its biological effects is critical for its application in drug design. Investigations into its interactions with cellular pathways have revealed insights into how it may modulate signaling cascades involved in cell survival and death.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile resulted in increased rates of apoptosis compared to untreated controls, highlighting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro evaluations against clinical isolates of Staphylococcus aureus showed that this compound significantly reduced bacterial viability, suggesting its potential therapeutic applications for treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for research and industrial applications.
Biological Activity
The compound (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 368.41 g/mol
- Functional Groups :
- Thiazole ring
- Nitro group
- Methoxy group
- Acrylonitrile moiety
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile. The compound has shown promising results against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal activities, comparable to standard antibiotics such as norfloxacin and fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. In vitro assays have demonstrated that (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of the compound on different cancer cell lines, the following IC values were observed:
| Cell Line | IC (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | 10 |
| Jurkat (T-cell leukemia) | 8 |
The compound exhibited lower IC values than doxorubicin, a commonly used chemotherapeutic agent, indicating its potential as a novel anticancer agent .
The biological activity of (E)-3-((2-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be attributed to its ability to interact with cellular targets through various mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
- Protein Interaction : Molecular dynamics simulations indicate that the compound interacts with proteins involved in cell survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
